3-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid is a complex organic compound that features a benzothiazole moiety linked to a benzoic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid typically involves the condensation of 2-aminobenzenethiol with benzaldehydes under microwave irradiation . This method is favored for its efficiency and high yield. Another common synthetic route involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of high-throughput reactors and continuous flow chemistry, can be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of 3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-thiocyanato benzothiazole: Another benzothiazole derivative with similar synthetic routes.
3-(1,3-Benzothiazol-2-yl) 2-phenyl: A compound with comparable biological activity.
Uniqueness
3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid stands out due to its unique combination of a benzothiazole moiety and a benzoic acid derivative, which imparts distinct chemical and biological properties. Its potential as an anti-tubercular agent further highlights its significance in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H12N2O3S2 |
---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O3S2/c19-14(17-11-5-3-4-10(8-11)15(20)21)9-22-16-18-12-6-1-2-7-13(12)23-16/h1-8H,9H2,(H,17,19)(H,20,21) |
InChI-Schlüssel |
YAKFLPDNDTVXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.